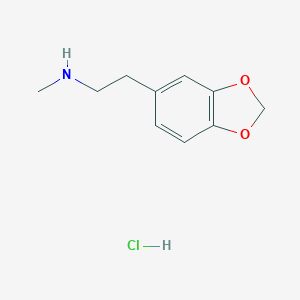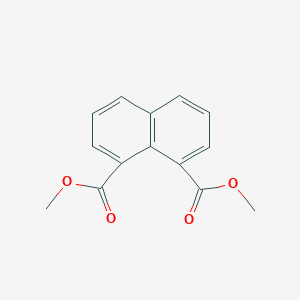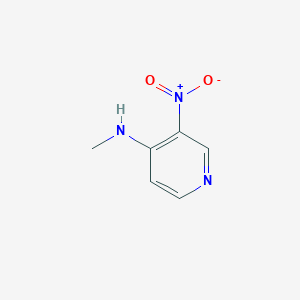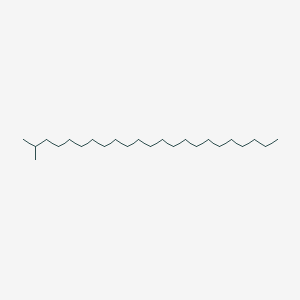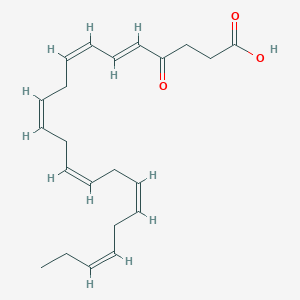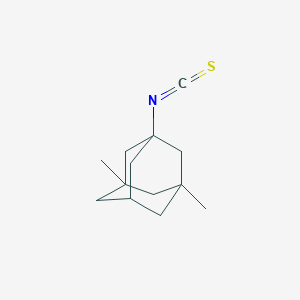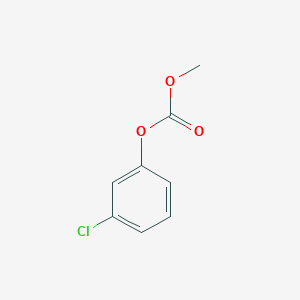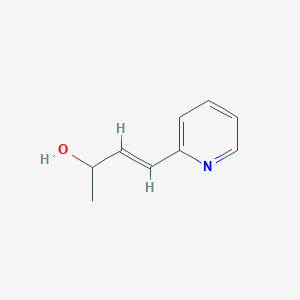
人促胃动素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
胃动素是一种由 22 个氨基酸组成的多肽激素,在胃肠道运动中起着至关重要的作用。 它于 1972 年首次被发现,当时研究人员观察到将碱性溶液引入狗的十二指肠会导致强烈的胃收缩 . 胃动素由小肠内分泌细胞分泌,特别是在十二指肠和空肠 . 它的主要功能是增加胃肠道运动的迁移性肌电复合体成分并刺激胃蛋白酶的产生 .
科学研究应用
胃动素在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域。 在化学中,胃动素被用作模型肽来研究蛋白质折叠和稳定性 . 在生物学中,它被用来研究胃肠道运动的机制以及饥饿信号的调节 . 在医学上,胃动素受体激动剂正在被开发为治疗胃肠道运动减退症的潜在药物 . 此外,胃动素被用作生物标志物来估计断奶阶段幼鱼的饥饿程度 .
作用机制
未来方向
The physiological role of motilin and its receptors in the brain requires further investigation . Erythromycin and its derivatives act as motilin agonists with clinically useful prokinetic potential . The motilin receptor has recently been cloned and has substantial structural homology with the growth hormone secretagogue receptor .
生化分析
Biochemical Properties
Human Motilin is produced in endocrine cells in the mucosa of the upper intestine . It is an important regulator of gastrointestinal (GI) motility and mediates the phase III of interdigestive migrating motor complex (MMC) in the stomach of humans, dogs, and house musk shrews through the specific motilin receptor (MLN-R) .
Cellular Effects
Human Motilin-induced MMC contributes to the maintenance of normal GI functions and transmits a hunger signal from the stomach to the brain . The mRNA of MTLR shows a more extensive distribution in the thyroid gland, bone marrow, GI tract, brain, and retina , indicating its multiple physiological functions .
Molecular Mechanism
Human Motilin activates the motilin receptor (MTLR), a class A G protein–coupled receptor (GPCR), and stimulates GI motility . Upon stimulation, MTLR predominantly activates the Gq/11 protein, induces Ca2+ fluxes, and regulates human GI motility .
Temporal Effects in Laboratory Settings
It is known that the N and C termini of motilin are highly conserved across species , indicating the involvement of both termini in the physiological function of motilin .
Dosage Effects in Animal Models
The effects of Human Motilin vary with different dosages in animal models. Motilin is active in most mammals but does not respond in rodents, in which the genes of motilin and its receptor have become pseudogenes .
Metabolic Pathways
Human Motilin is involved in the regulation of the migrating motor complex, which, in turn, controls food digestion, the transmission of hunger signals, and GI hormone secretion .
Transport and Distribution
It is known that the mRNA of MTLR shows a more extensive distribution in the thyroid gland, bone marrow, GI tract, brain, and retina , indicating its multiple physiological functions .
Subcellular Localization
It is known that the mRNA of MTLR shows a more extensive distribution in the thyroid gland, bone marrow, GI tract, brain, and retina , indicating its multiple physiological functions .
准备方法
胃动素最初是从猪肠黏膜中分离出来的 . 胃动素的合成制备涉及固相肽合成,这允许氨基酸的顺序添加以形成完整的肽链。 这种方法确保最终产品的纯度和产量很高 . 胃动素的工业生产通常涉及重组 DNA 技术,其中胃动素基因被插入到合适的宿主生物体中,例如大肠杆菌,以便大量生产激素 .
化学反应分析
胃动素会发生各种化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂包括过氧化氢等氧化剂和二硫苏糖醇等还原剂 . 这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,胃动素的氧化会导致二硫键的形成,这可以稳定其三维结构 .
相似化合物的比较
胃动素在刺激胃肠道运动和调节饥饿信号方面是独一无二的。 类似的化合物包括生长激素释放肽,另一种胃肠激素,也能引发饥饿信号并促进胃排空 . 生长激素释放肽和胃动素在氨基酸序列和受体结合特异性方面有所不同 . 红霉素,一种大环内酯类抗生素,作为胃动素受体激动剂,模拟了胃动素对胃肠道运动的影响 . 其他类似的化合物包括胆囊收缩素和肽 YY,它们也调节胃肠道运动,但通过不同的机制 .
属性
IUPAC Name |
(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C120H188N34O35S/c1-9-64(6)97(152-114(184)86-31-22-53-154(86)117(187)96(63(4)5)151-99(169)70(123)56-66-23-12-10-13-24-66)115(185)150-84(57-67-25-14-11-15-26-67)113(183)153-98(65(7)155)116(186)149-83(58-68-32-34-69(156)35-33-68)101(171)135-60-91(161)136-75(39-45-93(163)164)105(175)147-82(55-62(2)3)111(181)145-77(37-43-88(125)158)106(176)140-73(29-20-51-132-119(128)129)103(173)146-80(48-54-190-8)110(180)142-76(36-42-87(124)157)107(177)144-79(41-47-95(167)168)108(178)139-72(28-17-19-50-122)102(172)143-78(40-46-94(165)166)109(179)141-74(30-21-52-133-120(130)131)104(174)148-85(59-90(127)160)112(182)138-71(27-16-18-49-121)100(170)134-61-92(162)137-81(118(188)189)38-44-89(126)159/h10-15,23-26,32-35,62-65,70-86,96-98,155-156H,9,16-22,27-31,36-61,121-123H2,1-8H3,(H2,124,157)(H2,125,158)(H2,126,159)(H2,127,160)(H,134,170)(H,135,171)(H,136,161)(H,137,162)(H,138,182)(H,139,178)(H,140,176)(H,141,179)(H,142,180)(H,143,172)(H,144,177)(H,145,181)(H,146,173)(H,147,175)(H,148,174)(H,149,186)(H,150,185)(H,151,169)(H,152,184)(H,153,183)(H,163,164)(H,165,166)(H,167,168)(H,188,189)(H4,128,129,132)(H4,130,131,133)/t64-,65+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,96-,97-,98-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRVABPNVHYXRT-BQWXUCBYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C120H188N34O35S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2699.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
9072-41-7 |
Source


|
| Record name | Human motilin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009072417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
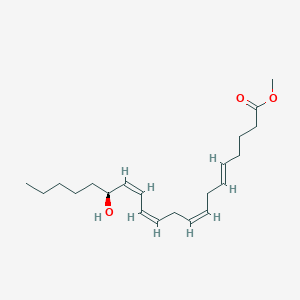
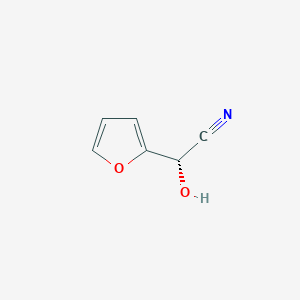
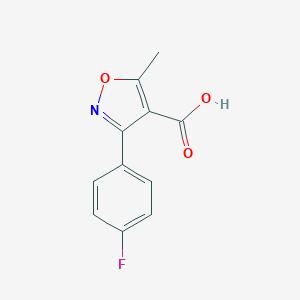

![2-[4-(Thiazol-2-yl)-3-methylthiophenyl]propanoic acid](/img/structure/B163057.png)
